molecular formula C25H40O4 B1202734 Androstane-3,17-diol dipropionate CAS No. 4350-14-5

Androstane-3,17-diol dipropionate

Cat. No.: B1202734
CAS No.: 4350-14-5
M. Wt: 404.6 g/mol
InChI Key: FWAYUWSHYLKUEY-LFWYWRBCSA-N
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Description

Androstane-3,17-diol dipropionate (ADD) is a synthetic steroid derivative formed by esterification of androstane-3,17-diol with two propionic acid groups. Its molecular formula is C₂₅H₃₈O₄, and it is identified by CAS number 4350-14-5 . ADD is structurally characterized by a saturated androstane backbone (5α-reduced sterane) with hydroxyl groups at positions 3 and 17, both esterified to propionate moieties. This modification enhances lipophilicity, prolonging its half-life compared to the free diol form. ADD has been identified as a differential metabolite in tumor studies and quantified in plasma during pregnancy research . Its biological activity is influenced by stereochemistry; the 3α,5α,17β configuration is associated with neuroactive properties, while 3β-isomers are inactive .

Properties

CAS No.

4350-14-5

Molecular Formula

C25H40O4

Molecular Weight

404.6 g/mol

IUPAC Name

[(3R,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-propanoyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate

InChI

InChI=1S/C25H40O4/c1-5-22(26)28-17-11-13-24(3)16(15-17)7-8-18-19-9-10-21(29-23(27)6-2)25(19,4)14-12-20(18)24/h16-21H,5-15H2,1-4H3/t16-,17+,18-,19-,20-,21-,24-,25-/m0/s1

InChI Key

FWAYUWSHYLKUEY-LFWYWRBCSA-N

SMILES

CCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4OC(=O)CC)C)C

Isomeric SMILES

CCC(=O)O[C@@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)CC)C)C

Canonical SMILES

CCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4OC(=O)CC)C)C

Other CAS No.

4350-14-5

Synonyms

5alpha-androstane-3alpha,17beta-diol dipropionate
androstane-3,17-diol dipropionate
androstane-3,17-diol dipropionate, (3beta,5alpha,17beta)-isome

Origin of Product

United States

Scientific Research Applications

Androgenic Activity Studies

Androstane-3,17-diol dipropionate is primarily studied for its androgenic properties. Research indicates that it can stimulate androgen receptor activation, influencing various physiological processes:

  • Cell Proliferation : In vitro studies show that this compound can promote cell proliferation in prostate cancer cell lines through androgen receptor activation .
  • Hormone Regulation : It has been observed to modulate hormone levels in prostate tissues, impacting conditions like benign prostatic hyperplasia and prostate cancer .

Behavioral Studies

Research involving animal models has demonstrated that this compound can affect behavior related to hormonal changes:

  • A study on gonadectomized male rats indicated that administration of this compound influenced arginine vasopressin (AVP) expression differently based on the age of the subjects. Juvenile rats showed a more pronounced response compared to adults .

Prostate Cancer Treatment

Clinical studies have explored the use of this compound in managing prostate cancer:

  • A cohort study involving patients with castration-resistant prostate cancer revealed that treatment with this compound led to increased dihydrotestosterone levels, which correlated with enhanced tumor growth and resistance to therapy .

Doping Control in Sports

Due to its anabolic properties, this compound has been scrutinized in sports medicine for doping control:

  • Studies have confirmed its detection in urine samples from athletes undergoing steroid testing, highlighting its potential for misuse in competitive sports.

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study FocusKey Findings
Cell ProliferationStimulates proliferation in prostate cancer cell lines through androgen receptor activation .
Hormone ModulationAlters testosterone and dihydrotestosterone levels in prostate tissue .
Behavioral ImpactDifferential effects on AVP expression based on age in gonadectomized male rats .
Prostate Cancer ManagementIncreased DHT levels linked to tumor growth and therapy resistance in castration-resistant cases.
Doping ControlDetected in urine samples from athletes; critical for anti-doping efforts.

Case Studies

Several case studies have provided insights into the clinical implications of this compound:

  • Prostate Cancer Treatment : A study highlighted that patients treated with compounds leading to increased DHT levels experienced enhanced tumor growth and resistance to conventional therapies.
  • Doping Control : The presence of this compound was noted in doping tests, emphasizing its relevance in sports medicine.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares ADD with structurally or functionally related steroid derivatives:

Compound Name Key Structural Features Biological Activity Pharmacokinetic Properties References
Androstane-3,17-diol dipropionate (ADD) 3α,17β-dihydroxy-5α-androstane dipropionate Potential neuroactivity (GABAA modulation); differential metabolite in tumors High lipophilicity (logP: ~3.75); slow hydrolysis
5α-Androstane-3β,17β-diol 3β-hydroxyl group; free diol (no esterification) Maintains epithelial secretory activity without proliferation; non-toxic at high doses Lower lipophilicity; rapid renal excretion
Drostanolone propionate 2α-methyl, 3-keto, 17β-propionate Anabolic/androgenic effects; used in breast cancer therapy Rapid absorption; prolonged activity due to ester
Androstane-3,17-diol bis(hydrogen sulfate) 3β,5α,17α-diol bis-sulfate Enhanced water solubility; likely rapid clearance High polarity (logP: <0); short half-life
5-Androstenediol Δ⁵-ene unsaturation; free 3β,17β-diol Testosterone precursor; modulates immune response Converted to testosterone via 17β-HSD and 3β-HSD
Estradiol dipropionate Estra-1,3,5(10)-triene-3,17β-diol dipropionate (aromatic A-ring) Estrogenic activity; used in hormone replacement therapy Slow hydrolysis to estradiol; prolonged estrogenic effects

Key Research Findings

Stereochemical Influence on Activity: The 3α,5α,17β isomer of androstane-3,17-diol acts as a neuroactive steroid, enhancing GABAA receptor signaling . In contrast, the 3β-hydroxy isomer lacks this activity.

Metabolic Pathways :

  • ADD is hydrolyzed to androstane-3,17-diol, which can undergo glucuronidation (e.g., 3-diol-G) regulated by SRD5A2 gene variants . This contrasts with 5-androstenediol , which is directly converted to testosterone .

Physical Properties :

  • ADD’s dipropionate esterification increases its logP (3.75) compared to the free diol (logP ~2.5), enhancing membrane permeability and tissue retention .
  • The free diol form has a water solubility of log10ws = -4.66 , whereas sulfated derivatives (e.g., bis-hydrogen sulfate) are more water-soluble .

Therapeutic vs. Research Applications: Drostanolone propionate is clinically used for breast cancer due to its anti-estrogenic effects , while ADD remains primarily a research tool in metabolomics and pregnancy studies .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and purifying Androstane-3,17-diol dipropionate?

  • Methodological Answer : Synthesis typically involves esterification of Androstane-3,17-diol with propionic anhydride under controlled acidic or basic conditions. Purification can be achieved via column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures. Analytical validation using HPLC with UV detection (λmax ~236 nm, as seen in similar propionate esters) ensures purity ≥95% . Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify esterification sites and stereochemistry .

Q. How can thermodynamic properties (e.g., solubility, logP) of this compound be predicted?

  • Methodological Answer : Computational tools like the Joback or Crippen methods estimate properties such as logP (predicted ~4.89 based on analogous structures) and water solubility (log10ws ~-4.66). Critical parameters like melting point (tf ~510 K for the parent diol) and vapor pressure can be extrapolated using group contribution models . Experimental validation via differential scanning calorimetry (DSC) and shake-flask assays is recommended .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer : FT-IR confirms ester carbonyl stretches (~1740 cm⁻¹). ¹H NMR identifies propionate methyl groups (δ ~1.1 ppm) and hydroxyl protons (if unesterified). ¹³C NMR distinguishes carbonyl carbons (~170 ppm) and steroid backbone signals. HRMS provides exact mass confirmation (e.g., m/z 376.261 for the dipropionate derivative) .

Advanced Research Questions

Q. How should researchers resolve contradictions in stereochemical data for Androstane-3,17-diol derivatives?

  • Methodological Answer : Discrepancies in stereochemical assignments (e.g., 3α vs. 3β configurations) require chiral chromatography (e.g., Chiralpak columns) coupled with circular dichroism (CD) spectroscopy. Comparative analysis with reference standards (e.g., 5α-Androstane-3α,17β-diol) and X-ray crystallography can unambiguously resolve configurations .

Q. What strategies optimize in vitro stability studies for this compound under physiological conditions?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffer systems (e.g., PBS). Monitor degradation via LC-MS/MS, focusing on hydrolysis products like Androstane-3,17-diol and propionic acid. Kinetic modeling (e.g., first-order decay) quantifies half-life, while enzymatic assays assess esterase-mediated hydrolysis .

Q. How do regulatory controls (e.g., Schedule III classification) impact preclinical research on this compound?

  • Methodological Answer : Compliance with DEA guidelines (U.S.) or analogous regulations is critical. Researchers must obtain Schedule III licenses, maintain secure storage, and document usage. Analytical standards should include certificates of analysis (CoA) with batch-specific purity data, as seen in regulated steroids like Nandrolone Propionate .

Data Analysis & Experimental Design

Q. What statistical approaches address variability in bioactivity assays of this compound?

  • Methodological Answer : Use replicate experiments (n ≥ 3) with positive controls (e.g., testosterone propionate). Apply ANOVA or mixed-effects models to account for batch-to-batch variability. Dose-response curves (e.g., EC50 calculations) should utilize nonlinear regression (e.g., four-parameter logistic model) .

Q. How can in silico modeling predict receptor binding affinities of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against androgen receptor (AR) crystal structures (PDB: 2AM9) identifies key interactions (e.g., hydrogen bonding at Ser778). Free energy perturbation (FEP) or MM-GBSA calculations refine binding energy estimates. Validate predictions with surface plasmon resonance (SPR) assays .

Critical Considerations

  • Safety Protocols : Handle using PPE (gloves, lab coats) in fume hoods. Refer to GHS guidelines for hazard classification, though specific data may require treating the compound as hazardous by default .
  • Data Reproducibility : Cross-validate thermodynamic predictions (e.g., logP) with experimental measurements to address discrepancies in computational models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.